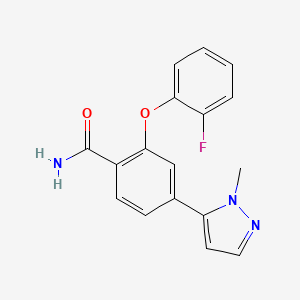
2-(2-Fluorophenoxy)-4-(1-methyl-1H-pyrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RIN1 is a novel inhibitor of the transcription factor RBPJ, disrupting the interaction between NOTCH and RBPJ and blocking the functional interaction of RBPJ with SHARP.
Actividad Biológica
2-(2-Fluorophenoxy)-4-(1-methyl-1H-pyrazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14FN3O2
- Molecular Weight : 311.316 g/mol
- CAS Number : 2682114-39-0
The biological activity of this compound can be attributed to its interactions with various biological targets. The presence of the fluorophenoxy and pyrazole moieties suggests potential for multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : The compound may interact with receptors involved in inflammatory responses, contributing to its anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that benzamide derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines:
- IC50 Values : Similar compounds have demonstrated IC50 values ranging from 0.003 µM to 3.3 µM against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are supported by studies showing that similar pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo models .
Study on Insecticidal Activity
A study evaluated the insecticidal properties of benzamide derivatives, including those with pyrazole substituents. The findings revealed that certain derivatives exhibited high larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L, indicating potential for agricultural applications .
Toxicity Assessment
In a toxicity assessment involving zebrafish embryos, related compounds showed varying degrees of toxicity, with some classified as high-toxicity agents (LC50 values around 0.39 mg/L). This suggests that while these compounds may have beneficial biological activities, careful consideration of their toxicity is necessary for further development .
Summary of Biological Activities
Propiedades
Fórmula molecular |
C17H14FN3O2 |
|---|---|
Peso molecular |
311.31 g/mol |
Nombre IUPAC |
2-(2-fluorophenoxy)-4-(2-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C17H14FN3O2/c1-21-14(8-9-20-21)11-6-7-12(17(19)22)16(10-11)23-15-5-3-2-4-13(15)18/h2-10H,1H3,(H2,19,22) |
Clave InChI |
MFSSHRCJKRDIOL-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N)OC3=CC=CC=C3F |
SMILES canónico |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N)OC3=CC=CC=C3F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RIN1; RIN-1; RIN 1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















